2,6-Nonadienal

Flavor chemistry Odor threshold Cucumber aroma

2,6-Nonadienal (CAS 26370-28-5), also known as violet leaf aldehyde or cucumber aldehyde, is a C9 doubly unsaturated aliphatic aldehyde with the molecular formula C9H14O and molecular weight 138.21 g/mol. The compound exists in multiple stereoisomeric forms; the (E,Z)-isomer (CAS 557-48-2) is the naturally predominant and commercially significant species, recognized as the primary odorant responsible for the characteristic fresh cucumber (Cucumis sativus) aroma.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 26370-28-5
Cat. No. B1213864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Nonadienal
CAS26370-28-5
Synonyms2,6-nonadienal
2,6-nonadienal, (E,E)-isomer
2,6-nonadienal, (E,Z)-isomer
2-trans-6-cis-nonadienal
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC=CCCC=CC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3
InChIKeyHZYHMHHBBBSGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils;  Insoluble in water
soluble (in ethanol)

2,6-Nonadienal (CAS 26370-28-5): Compound Identity, Isomer Landscape, and Procurement-Relevant Profile


2,6-Nonadienal (CAS 26370-28-5), also known as violet leaf aldehyde or cucumber aldehyde, is a C9 doubly unsaturated aliphatic aldehyde with the molecular formula C9H14O and molecular weight 138.21 g/mol [1]. The compound exists in multiple stereoisomeric forms; the (E,Z)-isomer (CAS 557-48-2) is the naturally predominant and commercially significant species, recognized as the primary odorant responsible for the characteristic fresh cucumber (Cucumis sativus) aroma [2]. It occurs naturally in cherry, melon, peas, wheat bread, milk, fish, black tea, oysters, and numerous other foods, and is classified as a flavoring agent under FEMA 3377 and JECFA 1186 [2]. The compound is a slightly yellow liquid, soluble in ethanol and most fixed oils but insoluble in water, with a boiling point of approximately 94 °C at 2400 Pa .

Why Generic C9 Aldehyde Substitution Fails: Stereochemical and Sensory Specificity of 2,6-Nonadienal


The C9 aldehyde family encompasses compounds with widely divergent sensory properties despite identical molecular formulae. 2,6-Nonadienal cannot be replaced by saturates (nonanal, orange/floral), monoenes ((E)-2-nonenal, tallowy/fatty), or conjugation isomers ((E,E)-2,4-nonadienal, deep-fried/fatty) without fundamentally altering the target sensory profile [1]. Even within the 2,6-nonadienal isomer pair, the (E,Z)- and (E,E)-forms exhibit distinct odor qualities—cucumber/green vs. banana candy/herbal—making stereochemical purity a critical procurement parameter. The EFSA and JECFA specifications explicitly require ≥92% (E,Z)-isomer content with 4–7% (E,E)-isomer as the only acceptable secondary component, underscoring that isomer composition is not merely a quality attribute but a regulatory specification for food-grade material [2]. The quantitative evidence below demonstrates that these differences translate into orders-of-magnitude variations in odor potency, aroma activity values, and flavor dilution factors.

2,6-Nonadienal Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Odor Threshold: (E,Z)-2,6-Nonadienal Is 50- to 100-Fold More Potent Than Its Closest Cucumber Volatile Analogs

In a direct comparative analysis of cucumber (Cucumis sativus) fruit volatiles, (E,Z)-2,6-nonadienal exhibited an odor threshold of 0.01 ng/g, which is 50-fold lower than (E)-2-nonenal at 0.5 ng/g and 100-fold lower than nonanal at 1 ng/g [1]. A separate study on cucumber varieties confirmed (E,Z)-2,6-nonadienal at 0.01 μg·kg⁻¹ versus (E)-2-nonenal at 0.50 μg·kg⁻¹—again a 50-fold difference [2]. In water, the sensory threshold of (E,Z)-2,6-nonadienal has been reported at 0.005 μg/L, placing it among the most potent known food odorants [3].

Flavor chemistry Odor threshold Cucumber aroma Sensory science

Odor Activity Value (OAV): (E,Z)-2,6-Nonadienal Dominates Cucumber Aroma by Up to 524-Fold Over (E)-2-Nonenal

Odor Activity Values (OAV = concentration / odor threshold) integrate both abundance and potency into a single metric of sensory impact. Across multiple cucumber cultivars, (E,Z)-2,6-nonadienal reached OAVs of 2.27 × 10⁵, whereas (E)-2-nonenal peaked at 4.33 × 10³—representing a 52.4-fold higher OAV for the dienal [1]. In an independent study, (E,Z)-2,6-nonadienal OAV ranged from 9.3 × 10³ to 1.018 × 10⁵, compared to (E)-2-nonenal at 48–264, yielding an OAV ratio of approximately 194- to 386-fold [2]. In non-cucumber matrices such as cold-pressed rapeseed oil, (E,Z)-2,6-nonadienal was confirmed among the three compounds with the highest OAVs, alongside 2-isopropyl-3-methoxypyrazine and (E,E)-2,4-nonadienal, but contributing a distinct cucumber-like rather than deep-fried/fatty character [3].

Aroma activity value OAV Cucumber flavor GC-MS quantification

Aroma Extract Dilution Analysis: (E,Z)-2,6-Nonadienal FD Factor 2048 Confirms Its Status as a Top-Tier Key Odorant Across Food Matrices

In a sensomics-based characterization of cold-pressed rapeseed oil, aroma extract dilution analysis (AEDA) revealed (E,Z)-2,6-nonadienal with a flavor dilution (FD) factor of 2048, ranking it third among 35 odor-active constituents detected in the FD range of 8–8192, behind only 2-isopropyl-3-methoxypyrazine (FD 8192) and 1-octene-3-one (FD 4096) [1]. In raw French beans, (E,Z)-2,6-nonadienal was among four compounds showing the highest FD factors alongside (Z)-3-hexenal, 1-octen-3-one, and 3-isobutyl-2-methoxypyrazine [2]. Importantly, in the rapeseed oil study, the parallel (E,E)-2,4-nonadienal was also identified as a key odorant but with a fundamentally different odor quality (deep-fried, fatty), highlighting that dienal position and geometry determine sensory character independently of potency [1]. The original Schieberle AEDA study on cucumbers established (E,Z)-2,6-nonadienal as the single most significant cucumber odorant based on odor units, followed by (Z)-2-nonenal and (E)-2-nonenal [3].

AEDA Flavor dilution factor Sensomics Key odorant identification

Sensory-Quantitative Correlation: (E,Z)-2,6-Nonadienal Concentration Linearly Predicts Fresh Cucumber Flavor Intensity, Not (E)-2-Nonenal

In refrigerated pickle studies, a linear correlation was demonstrated between sensory panel scores for fresh cucumber flavor intensity and the amount of (E,Z)-2,6-nonadienal produced by cucumber tissue equilibrated at different pH levels [1]. This linear relationship was specific to (E,Z)-2,6-nonadienal and did not equivalently hold for (E)-2-nonenal, despite both compounds being recognized as cucumber flavor impact compounds [1]. Furthermore, the ability of disrupted cucumber tissue to produce both (E,Z)-2,6-nonadienal and (E)-2-nonenal declined during fermentation, but (E,Z)-2,6-nonadienal remained the dominant predictor of perceived fresh flavor [2]. The concentration of (E,Z)-2,6-nonadienal has been reported to be approximately five times higher than (E)-2-nonenal in cucumber, while its odor threshold is 10 times lower, compounding its sensory dominance [3].

Sensory-instrumental correlation Fresh cucumber flavor pH-dependent production Quality control marker

Isomer-Specific Regulatory Identity: (E,Z)-2,6-Nonadienal vs. (E,E)-2,6-Nonadienal—Stereochemistry Determines Both Sensory Profile and Food-Grade Compliance

EFSA and JECFA specifications for food-grade 2,6-nonadienal (JECFA No. 1186, FEMA 3377) mandate a minimum of 92% (E,Z)-isomer content, with the (E,E)-isomer permitted only as a secondary component at 4–7% [1]. The (E,E)-isomer (CAS 17587-33-6, FEMA 3766) is a distinct commercial product with its own regulatory identity and a fundamentally different odor profile described as 'banana candy, green, herbal' rather than 'cucumber, violet leaf' [2]. Commercial material is typically supplied as a stabilized isomer mixture (≥96% total nonadienals) with specified isomer ratios, and the composition must be verified for regulatory compliance in food applications . The (E,Z)-isomer exhibits a tenacity on blotter of 16 hours, with recommended use levels of traces to 0.5% in fragrance applications [3], while the (E,E)-isomer has a reported tenacity exceeding 1 week, illustrating that isomer geometry also affects formulation substantivity [4].

Isomer specification EFSA JECFA FEMA Flavor regulation

2,6-Nonadienal Optimal Application Scenarios: Evidence-Backed Deployment in Flavor, Fragrance, and Food Research


Cucumber and Melon Flavor Formulations Requiring Authentic Fresh-Green Top Notes

(E,Z)-2,6-Nonadienal is the irreplaceable primary odorant for authentic cucumber flavor reconstitution, as demonstrated by its highest odor units in cucumber AEDA [1] and its linear sensory-to-concentration correlation in pickle products [2]. Its OAV of up to 2.27 × 10⁵ and odor threshold of 0.01 ng/g mean that trace-level incorporation (typically ppm to ppb range) delivers the characteristic fresh cucumber character without requiring high loadings of less specific C9 aldehydes that would introduce tallowy (nonenal) or citrus (nonanal) off-notes. The compound's demonstrated impact in honeydew melon AEDA further supports its extension to melon-type flavor formulations [3].

Green-Note Fragrance Accords: Violet Leaf and Marine Compositions

In fine fragrance, (E,Z)-2,6-nonadienal functions as a powerful green top-note modifier at use levels of traces to 0.5%, contributing a natural violet leaf aspect with a blotter tenacity of 16 hours [4]. Its proven FD factor of 2048 in complex matrices [5] and reported performance in marine, cucumber, and melon accords make it a high-value specialty ingredient where synthetic green notes (e.g., triplal, styrallyl acetate) lack the natural, diffusive character provided by this aldehyde. Its air sensitivity necessitates stabilized formulations and refrigerated storage, making supplier reliability in packaging and stabilization a key procurement criterion.

Plant-Based and Alternative Protein Flavor Optimization: Closing the Aroma Gap

Recent sensomics studies have identified (E,Z)-2,6-nonadienal as one of five critical compounds absent in plant-based egg alternatives that contribute to the aroma gap versus chicken egg [6]. Its absence in vegan formulations results in a detectable loss of fresh, green character. For plant-based product developers, targeted addition of (E,Z)-2,6-nonadienal at analytically determined concentrations (guided by stable isotope dilution assay data from the target animal product) represents an evidence-based strategy to close specific aroma gaps, rather than relying on non-specific 'natural flavor' blends.

Food Oxidation and Off-Flavor Research: Marker Compound for Lipid Degradation

(E,Z)-2,6-nonadienal, derived from the autoxidation of α-linolenic acid, serves as a sensitive marker for lipid oxidation in omega-3-rich oils and fish products [7]. Its extremely low odor threshold (3.8 ppb in oil) means it can indicate early-stage oxidation before other markers reach detectable levels. In fish oil and fish oil-enriched foods, (E,Z)-2,6-nonadienal has been identified as a useful marker for fishy and metallic off-flavors, alongside 1-penten-3-one [8]. Researchers and QC laboratories can leverage (E,Z)-2,6-nonadienal as an early-warning indicator in oxidative stability studies, where its concentration rise precedes consumer-detectable rancidity.

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